5-甲酰尿嘧啶

概述

描述

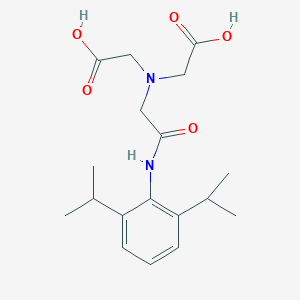

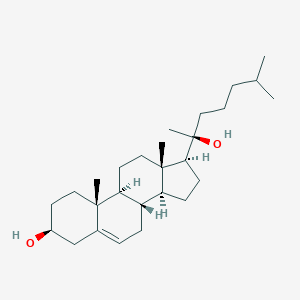

5-甲酰尿嘧啶是一种杂环有机碱基,由胸腺嘧啶甲基氧化产生。它存在于噬菌体、原核生物和哺乳动物细胞中。 该化合物因其诱变性质及其在致癌细胞形成中的作用,在表观遗传学领域引起了特别的关注 .

科学研究应用

5-甲酰尿嘧啶在科学研究中有多种应用:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其在 DNA 损伤和修复机制中的作用。

医学: 研究其潜在的诱变效应及其在癌症研究中的意义。

工业: 用于开发检测特定 DNA 修饰的荧光探针.

作用机制

5-甲酰尿嘧啶通过干扰正常的 RNA 和 DNA 代谢发挥作用。它可以与 DNA 形成加合物,导致基因表达发生突变和破坏。 该化合物靶向参与 DNA 修复和复制的多种分子途径,从而导致其诱变性质 .

类似化合物:

5-甲酰胞嘧啶: 另一种存在于 DNA 中的甲酰化嘧啶碱基。

5-羟甲基尿嘧啶: 尿嘧啶的羟基化衍生物。

5-羧基尿嘧啶: 5-甲酰尿嘧啶的氧化形式。

独特性: 5-甲酰尿嘧啶因其在表观遗传修饰中的特定作用及其潜在的诱变效应而独一无二。 与主要参与基因调控的 5-甲酰胞嘧啶不同,5-甲酰尿嘧啶更具反应性,会导致严重的 DNA 损伤 .

生化分析

Biochemical Properties

5-Formyluracil plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It is produced as a result of oxidative stress and can be recognized and removed from DNA by specific enzymes. One such enzyme is the human hNTH1 protein, which has DNA glycosylase activity that recognizes 5-Formyluracil in DNA and removes it through a β-elimination reaction . This interaction is crucial for maintaining genomic stability and preventing mutagenesis.

Cellular Effects

5-Formyluracil has profound effects on various types of cells and cellular processes. It is a potentially mutagenic lesion of thymine produced in DNA by ionizing radiation and various chemical oxidants . The presence of 5-Formyluracil in DNA can interfere with normal RNA and DNA metabolism, leading to toxicity and mutagenicity in mammalian cells . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism, contributing to the formation of cancerous cells.

Molecular Mechanism

At the molecular level, 5-Formyluracil exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The formyl group of 5-Formyluracil is electron-withdrawing, which increases the ionization of the N-3 imino proton under physiological conditions . This property allows 5-Formyluracil to form Schiff base intermediates with oligonucleotides, leading to the cleavage of 5-Formyluracil-containing duplex oligonucleotides . These interactions disrupt normal DNA function and contribute to its mutagenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Formyluracil can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Formyluracil can be selectively labeled and detected in DNA using specific probes . Over time, the accumulation of 5-Formyluracil in DNA can lead to long-term effects on cellular function, including increased mutagenesis and genomic instability.

Dosage Effects in Animal Models

The effects of 5-Formyluracil vary with different dosages in animal models. At low doses, 5-Formyluracil may not exhibit significant toxic effects. At high doses, it can cause toxicity and adverse effects due to its mutagenic properties . Understanding the threshold effects and toxic dosages of 5-Formyluracil is crucial for assessing its safety and potential therapeutic applications.

Metabolic Pathways

5-Formyluracil is involved in several metabolic pathways, including those related to DNA repair and oxidative stress response. It is a major one-electron photooxidation product of thymine in oligodeoxynucleotides . The compound interacts with enzymes such as DNA glycosylases, which recognize and remove 5-Formyluracil from DNA, thereby preventing mutagenesis and maintaining genomic stability .

Transport and Distribution

Within cells and tissues, 5-Formyluracil is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that 5-Formyluracil can be selectively labeled and enriched in genomic DNA using specific probes . This selective labeling allows for the detection and mapping of 5-Formyluracil distribution within cells and tissues, providing insights into its localization and accumulation.

Subcellular Localization

The subcellular localization of 5-Formyluracil is influenced by its interactions with targeting signals and post-translational modifications. The compound can be enriched and labeled in DNA, allowing for its detection in specific cellular compartments . This localization is important for understanding the activity and function of 5-Formyluracil within different cellular contexts.

准备方法

合成路线和反应条件: 5-甲酰尿嘧啶可以通过胸腺嘧啶的氧化合成。一种常见的方法是在受控条件下使用高锰酸钾或三氧化铬等氧化剂。反应通常在水溶液中进行,温度范围为 25-30°C。

工业生产方法: 在工业环境中,5-甲酰尿嘧啶的生产可能涉及使用类似氧化剂的大规模氧化过程。反应条件经过优化,以确保产品的高产率和纯度。该过程还可能包括重结晶或色谱等纯化步骤以去除杂质。

化学反应分析

反应类型: 5-甲酰尿嘧啶会发生各种化学反应,包括:

氧化: 进一步氧化会导致形成 5-羧基尿嘧啶。

还原: 还原反应可以将 5-甲酰尿嘧啶转化回胸腺嘧啶。

取代: 它可以发生亲核取代反应,其中甲酰基被其他官能团取代。

常用试剂和条件:

氧化: 高锰酸钾、三氧化铬。

还原: 硼氢化钠、氢化铝锂。

取代: 胺或硫醇等亲核试剂。

主要产物:

氧化: 5-羧基尿嘧啶。

还原: 胸腺嘧啶。

取代: 各种取代的尿嘧啶衍生物。

相似化合物的比较

5-Formylcytosine: Another formylated pyrimidine base found in DNA.

5-Hydroxymethyluracil: A hydroxylated derivative of uracil.

5-Carboxyuracil: An oxidized form of 5-Formyluracil.

Uniqueness: 5-Formyluracil is unique due to its specific role in epigenetic modifications and its potential mutagenic effects. Unlike 5-Formylcytosine, which is primarily involved in gene regulation, 5-Formyluracil is more reactive and can lead to significant DNA damage .

属性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAMXGZMZZWRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922994 | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-08-0 | |

| Record name | 5-Formyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SUM4W8EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Yes, the presence of 5-foU can interfere with the binding of specific DNA-binding proteins. For example, it inhibits the association of transcription factor AP-1, which normally interacts with thymine methyl groups. [] Molecular modeling suggests the 5-formyl group of 5-foU, when paired with adenine, is somewhat shielded from solvent, potentially hindering protein binding. []

ANone: The molecular formula of 5-foU is C5H4N2O3, and its molecular weight is 140.10 g/mol.

A: [] Yes, UV spectroscopic studies show that 5-foU exhibits a bathochromic shift compared to uracil, indicating the presence of a conjugated carbonyl group. [] Additionally, NMR spectroscopy can be used to distinguish 5-foU from other uracil derivatives based on chemical shift values.

A: [] The glycosidic bond of 5-foU in single-stranded DNA is significantly less stable than that of thymine, with an estimated half-life of around 148 days under physiological conditions. [] This instability is attributed to the electron-withdrawing nature of the 5-formyl group.

A: [] Yes, 5-foU demonstrates specific reactivity with cysteine and its derivatives, forming thiazolidine adducts. [] This reaction involves both the alpha-amino (or equivalent) and thiol groups of cysteine, highlighting the potential for 5-foU modification within cells.

ANone: Currently, there are no reported catalytic applications of 5-foU. The research primarily focuses on its role as a DNA lesion and its impact on DNA replication and repair processes.

A: [] Molecular modeling has been instrumental in understanding the structural implications of 5-foU within DNA. [, ] For instance, studies revealed that the 5-formyl group adopts a specific orientation within the DNA helix, influencing its interactions with other bases and proteins. [, ] This type of modeling aids in understanding the mutagenic potential and repair susceptibility of 5-foU.

A: While specific SAR studies focusing solely on 5-foU are limited, research on related compounds like 5-hydroxymethyluracil provides insights. [] Modifications to the 5-substituent can significantly alter recognition by DNA polymerases and repair enzymes. For example, 5-hydroxymethyluracil, lacking the reactive aldehyde, is less mutagenic and doesn't inhibit restriction enzyme cleavage like 5-foU. [] This suggests that the 5-formyl group is crucial for 5-foU's unique properties.

ANone: Currently, the research primarily focuses on understanding the intrinsic stability and repair mechanisms of 5-foU in DNA rather than formulating it as a therapeutic agent. Therefore, specific formulation strategies for 5-foU-containing DNA are not yet a primary focus.

A: [] While more research is needed, the presence of 5-foU in DNA could potentially serve as a biomarker for oxidative stress and damage. [] Elevated levels of 5-foU might indicate compromised DNA repair mechanisms or increased exposure to oxidative agents.

A: [, , , , , ] Various methods have been developed for detecting and quantifying 5-foU in DNA, each with its own advantages and limitations. Some common techniques include:

- Chromatographic methods: [, , ] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, allows for separating and quantifying 5-foU from other DNA bases. [, , ] Gas chromatography coupled with mass spectrometry is also utilized after derivatization of 5-foU. []

- Enzymatic assays: [, ] These methods utilize the activity of specific DNA glycosylases, like E. coli AlkA or human SMUG1, to excise 5-foU from DNA. [, , ] The resulting abasic sites can then be quantified, providing an indirect measure of 5-foU levels.

- Chemical labeling: [, , , ] Several chemical probes have been developed that selectively react with the 5-formyl group of 5-foU. [, , , ] These probes can be coupled with fluorescent tags or other detectable moieties, facilitating visualization and quantification of 5-foU in various biological samples.

ANone: Researchers rely on several tools and resources to study 5-foU:

- Synthetic oligonucleotides: [, , , , ] Chemically synthesized oligonucleotides containing site-specific 5-foU are crucial for in vitro studies on DNA replication, repair, and protein binding. [, , , , ]

- Purified enzymes: [, , ] Having access to purified DNA repair enzymes, such as DNA glycosylases and AP endonucleases, is essential for investigating the repair mechanisms of 5-foU. [, , ]

- Cell-free extracts: [, ] Cell-free extracts containing a mixture of DNA repair proteins can be used to study repair pathways in a more complex biological context. [, ]

- Model organisms: [, , , , ] Bacterial and yeast models, with well-characterized DNA repair systems, are valuable tools for studying the mutagenicity and repair of 5-foU in vivo. [, , , , ]

A: [, ] Research on 5-foU as a DNA lesion began several decades ago. Early studies in the 1980s identified 5-foU as a product of thymine oxidation in vitro using various oxidizing agents. [, ] Subsequent research focused on understanding its formation mechanisms, mutagenic potential, and repair pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)